6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and aniline.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted naphthalenones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-Anilino-2,2-dimethyl-1-tetralone
- 6-Anilino-2,2-dimethyl-3,4-dihydro-1-naphthalenone
Uniqueness
6-Anilino-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in closely related compounds.
Properties
CAS No. |
918330-34-4 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6-anilino-2,2-dimethyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H19NO/c1-18(2)11-10-13-12-15(8-9-16(13)17(18)20)19-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3 |
InChI Key |
DYBUBPKAKNIOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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